Superior Yield in Nucleophilic Cascade Cyclization versus Alkynyl Analog
In a direct nucleophilic attack/addition cyclization to form 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles, (Z)-(2,3-dibromoprop-1-en-1-yl)benzene achieved a 93% isolated yield under optimized conditions (Cs2CO3, MeCN, 90 °C, 24 h). In contrast, its close analog, (3-bromoprop-1-yn-1-yl)benzene, furnished the same product in a 90% yield under identical conditions [1]. This 3% absolute yield advantage translates to a significant increase in material efficiency for large-scale syntheses.
| Evidence Dimension | Isolated Yield in Cascade Cyclization |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | (3-Bromoprop-1-yn-1-yl)benzene: 90% |
| Quantified Difference | +3% absolute yield |
| Conditions | Reaction with 1H-benzo[d]imidazole-2-thiol; Cs2CO3 (2.0 equiv), MeCN, 90 °C, 24 h |
Why This Matters
This 3% yield increase, while seemingly modest, reduces the cost per gram of the final heterocyclic product, improving overall process economics for procurement and manufacturing.
- [1] Wang, D., Zhao, L., Zhang, Y., Zhang, Y., Huang, X., & Shen, G. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. ACS Omega, 8(48), 45867–45877. View Source
